1-Chloro-2,5-difluoro-4-nitrobenzene

Description

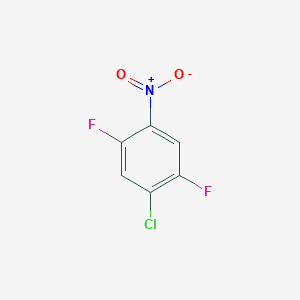

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,5-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGYPLNIBDKWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577981 | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-28-9 | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,5-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2,5-difluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Chloro-2,5-difluoro-4-nitrobenzene

This compound is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro groups, provides a versatile scaffold for the synthesis of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, activates the ring towards nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. This yellow crystalline solid, with a melting point of 60-62°C, serves as a crucial building block in the development of novel therapeutic agents and crop protection products.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the core chemical principles, a detailed experimental protocol, and a discussion of the reaction mechanism and safety considerations.

Primary Synthetic Route: Electrophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 1-chloro-2,5-difluorobenzene. This reaction introduces a nitro group (-NO₂) onto the aromatic ring.

Reaction Mechanism and Regioselectivity

The nitration of 1-chloro-2,5-difluorobenzene is a classic example of an electrophilic aromatic substitution reaction. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The regioselectivity of the reaction, which dictates the position of the incoming nitro group, is governed by the directing effects of the substituents already present on the benzene ring: the chlorine atom and the two fluorine atoms. Halogens are generally considered deactivating groups due to their high electronegativity, which withdraws electron density from the ring, making it less reactive than benzene. However, they are ortho-, para-directing because their lone pairs of electrons can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack by the electrophile. This resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the halogen.

In the case of 1-chloro-2,5-difluorobenzene, we have three halogen substituents to consider. The chlorine at position 1 and the fluorine at position 2 are ortho to each other, and the fluorine at position 5 is meta to the chlorine and para to the fluorine at position 2. The potential sites for nitration are positions 3, 4, and 6.

-

Position 4 is para to the chlorine atom and ortho to the fluorine atom at position 5. Both of these halogens will direct the incoming nitro group to this position.

-

Position 6 is ortho to the chlorine atom and meta to the fluorine at position 2.

-

Position 3 is meta to the chlorine atom and ortho to the fluorine at position 2.

Considering the combined directing effects, the 4-position is the most favored site for electrophilic attack, leading to the formation of this compound as the major product.

Reaction Pathway Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Considerations

Working with concentrated acids and nitro compounds requires strict adherence to safety protocols.

-

Concentrated Sulfuric Acid: Extremely corrosive and can cause severe burns. [2][3][4][5]Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Fuming Nitric Acid: A strong oxidizing agent and highly corrosive. [6][7][8][9][10]It can cause severe burns and is toxic if inhaled. All manipulations should be performed in a fume hood with appropriate PPE.

-

1-Chloro-2,5-difluorobenzene: Flammable and an irritant. [11]Avoid inhalation and contact with skin and eyes.

-

Nitration Reaction: The reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: The purified product should have a sharp melting point in the range of 60-62°C. [1]* NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six aromatic carbons. The carbon attached to the nitro group will be significantly downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the C-NO₂ stretching vibrations (typically around 1530 cm⁻¹ and 1350 cm⁻¹), as well as absorptions corresponding to the C-Cl and C-F bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (193.54 g/mol ).

Conclusion

The synthesis of this compound via the nitration of 1-chloro-2,5-difluorobenzene is a robust and well-understood process. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate. The versatility of this compound ensures its continued relevance in the fields of medicinal chemistry and agrochemical research.

References

-

Lab Alley. (n.d.). Nitric Acid, 90+%, fuming Safety Data Sheet SDS. Retrieved from [Link]

-

ChemSupply. (2018). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. Retrieved from [Link]

-

Capot Chemical Co.,Ltd. (2008). MSDS of 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

-

Carl ROTH. (2022). Safety Data Sheet: Nitric acid. Retrieved from [Link]

-

SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. Retrieved from [Link]

-

Penta chemicals. (2025). Nitric acid fuming. Retrieved from [Link]

-

Science Interactive. (2013). SDS – SAFETY DATA SHEET - NITRIC ACID FUMING 90 - 100%. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. Retrieved from [Link]

Sources

- 1. 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. teck.com [teck.com]

- 4. fishersci.com [fishersci.com]

- 5. seastarchemicals.com [seastarchemicals.com]

- 6. media.laballey.com [media.laballey.com]

- 7. nano.pitt.edu [nano.pitt.edu]

- 8. carlroth.com [carlroth.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. scienceinteractive.com [scienceinteractive.com]

- 11. 1-Chloro-2,5-difluorobenzene | C6H3ClF2 | CID 137561 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Chloro-2,5-difluoro-4-nitrobenzene physical and chemical properties

An In-depth Technical Guide to 1-Chloro-2,5-difluoro-4-nitrobenzene

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic arrangement of activating and leaving groups makes it a valuable precursor in various sectors, most notably the pharmaceutical and agrochemical industries.[1] The presence of a nitro group, two fluorine atoms, and a chlorine atom on the benzene ring imparts a unique reactivity profile, allowing for selective and sequential chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity, and applications, offering field-proven insights for researchers and development professionals.

Core Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in various reaction media. The properties of this compound are summarized below. Its insolubility in water and good solubility in common organic solvents make it highly suitable for a wide range of organic synthesis applications.[1]

| Property | Value | Reference |

| CAS Number | 578-28-9 | [2] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [1][2] |

| Molecular Weight | 193.54 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 218-220 °C | [1] |

| Density | 1.56 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |

Synthesis Pathway: The Halex Process

The industrial synthesis of fluorinated nitroaromatics like this compound often relies on nucleophilic aromatic substitution, specifically the Halex (halogen exchange) process.[3][4] This method involves the displacement of a chloro group with a fluoro group using an alkali metal fluoride.

Causality in Protocol Design:

The choice of reagents and conditions is critical for a successful and efficient synthesis.

-

Reactant Choice: A precursor such as 1,4-dichloro-2,5-difluorobenzene would be nitrated, or a dichloronitrobenzene derivative would undergo fluorination. The latter is common. For instance, reacting 2,5-dichloro-1-nitrobenzene with a fluorinating agent.

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common, cost-effective choice. Cesium fluoride (CsF) is more reactive but also more expensive. The salt must be anhydrous as water will compete as a nucleophile and reduce yield.[4][5]

-

Solvent System: A high-boiling, polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane is required.[3][5] These solvents effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic, thereby accelerating the reaction.

-

Phase-Transfer Catalyst: To further enhance the reaction rate between the solid inorganic fluoride and the organic substrate, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether is often employed.[4] This catalyst helps to carry the fluoride anion into the organic phase.

Generalized Experimental Protocol: Halogen Exchange

-

Drying: Thoroughly dry the reaction vessel and the potassium fluoride (e.g., by heating under vacuum).

-

Charging the Reactor: Charge the reactor with the dichloronitrobenzene precursor, anhydrous potassium fluoride, and the phase-transfer catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add the polar aprotic solvent (e.g., sulfolane).

-

Heating: Heat the stirred reaction mixture to a high temperature (typically 150-220 °C) for several hours.[4]

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the consumption of the starting material.

-

Work-up: After cooling, the reaction mixture is typically filtered to remove inorganic salts. The product is then isolated from the filtrate by distillation or recrystallization.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis via the Halex process.

Chemical Reactivity: A Study in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[6][7] This reactivity is a direct consequence of its electronic structure.

Mechanistic Rationale:

For an SNAr reaction to occur, two key features are required on the aromatic ring:

-

A good leaving group (in this case, a halogen).

-

Strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.

In this molecule, the chlorine atom at the C1 position is the primary site of substitution. Its reactivity is significantly enhanced by the powerful electron-withdrawing nitro group at the C4 position (para) and a fluorine atom at the C2 position (ortho). These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[8][9] This stabilization lowers the activation energy of the initial, rate-determining nucleophilic attack, making the reaction favorable.[9]

Step-by-Step SNAr Mechanism:

-

Nucleophilic Attack (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine leaving group. This breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate (the Meisenheimer complex).

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para EWGs.

-

Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

SNAr Mechanism Diagram

Caption: The addition-elimination mechanism of SNAr.

Another key reaction is the reduction of the nitro group to an amine using reagents like H₂/Pd/C or metal catalysts. This transformation is fundamental for introducing an amino group, which can then be used for further functionalization, such as amide bond formation or diazotization.

Applications in Drug Development and Research

The true value of this compound lies in its role as a versatile scaffold. The ability to perform sequential, regioselective substitutions at different positions on the ring allows for the construction of complex molecular architectures.

-

Pharmaceutical Synthesis: It is a key starting material for a variety of active pharmaceutical ingredients (APIs).[1] The SNAr reaction allows for the introduction of various amine, ether, or thioether linkages, which are common motifs in drug molecules. Subsequent reduction of the nitro group provides a primary amine that is a crucial handle for building further complexity.

-

Agrochemicals: Similar to pharmaceuticals, it is used to produce new pesticides and herbicides.[1] The specific toxico-pharmacological properties required for these applications can be fine-tuned by modifying the substituents on the aromatic ring.

-

Functional Materials: Halogens activated to nucleophilic substitution are fundamental building blocks for functional materials, including porous organic polymers and heterocyclic compounds with specific electronic or optical properties.[6]

Safety, Handling, and Storage: A Self-Validating Protocol

Given its reactive nature, proper handling of this compound is paramount. Based on data for structurally similar compounds, it should be treated as a hazardous substance.

Hazard Profile:

-

Irritation: Causes skin and serious eye irritation.[10][11][12] May cause respiratory irritation.[10][11][12][13]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11][13]

Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][12] Keep away from moisture, strong oxidizing agents, and sources of ignition.[1][12][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Analytical Confirmation: A Self-Validating System

To ensure the identity and purity of the material, a combination of spectroscopic techniques must be employed. This analytical workflow constitutes a self-validating system, confirming that the compound being used matches its expected structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show two distinct signals in the aromatic region (typically 7.0-8.5 ppm). Each signal will appear as a complex multiplet due to proton-proton and proton-fluorine coupling.

-

¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.

-

¹³C NMR: Will display six unique signals for the aromatic carbons. The carbons attached to the highly electronegative F, Cl, and NO₂ groups will be significantly downfield.

-

-

Infrared (IR) Spectroscopy: Key diagnostic peaks should be observed:

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong asymmetric and symmetric stretching of the nitro (NO₂) group.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching.

-

~1200-1000 cm⁻¹: C-F stretching.

-

~800-600 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 193.

-

A crucial diagnostic feature will be the M+2 peak at m/z ≈ 195, with an intensity that is approximately one-third of the M⁺ peak. This isotopic pattern is characteristic of a molecule containing one chlorine atom.

-

By cross-referencing the data from these techniques, a researcher can definitively confirm the structure and assess the purity of this compound before proceeding with further synthetic steps.

References

- Vertex AI Search. (n.d.). 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9.

- PubChem. (n.d.). 1-Chloro-2,3-difluoro-4-nitrobenzene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Chloro-2-fluoro-4-nitrobenzene. National Center for Biotechnology Information.

- VWR. (n.d.). 1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams.

- Gorelsky, S. I., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives.

- PubChem. (n.d.). 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. National Center for Biotechnology Information.

- Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

- PubChem. (n.d.). 1-Chloro-4,5-difluoro-2-nitrobenzene. National Center for Biotechnology Information.

- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.

- Filo. (2025). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution.

- Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

- ResearchGate. (2025). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- Fisher Scientific. (2013). SAFETY DATA SHEET - 4-Chloro-2-fluoronitrobenzene.

- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.

- ChemScene. (2024). Safety Data Sheet - 1-Chloro-2-fluoro-3-nitrobenzene.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1,2-Difluoro-4-nitrobenzene.

- PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene.

- Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?

Sources

- 1. 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vapourtec.com [vapourtec.com]

- 8. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 9. quora.com [quora.com]

- 10. 1-Chloro-2-fluoro-4-nitrobenzene | C6H3ClFNO2 | CID 67689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Chloro-2,5-difluoro-4-nitrobenzene (CAS 578-28-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Strategic Importance

1-Chloro-2,5-difluoro-4-nitrobenzene is a poly-substituted aromatic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic value stems from the unique arrangement of its functional groups: a nitro group, which strongly activates the benzene ring towards nucleophilic attack, and three distinct halogen atoms (one chlorine and two fluorines) that can serve as leaving groups. This configuration makes it a versatile building block, enabling sequential and regioselective introduction of various nucleophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Section 2: Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of successful synthesis. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 578-28-9 | [2][3][4][5] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [2][3][4][6] |

| Molecular Weight | 193.54 g/mol | [2][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 218-220 °C | [1] |

| Purity | Typically ≥98% | [2][3] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, methanol, ethanol).[1] | [1] |

| Storage | Store in a cool, dry place, sealed from moisture.[1][3][4] | [1][3][4] |

Spectroscopic Data for Structural Verification

While spectra should be run for each batch, the following provides expected data for structural confirmation.

-

¹H NMR : The proton spectrum will be the simplest, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). Each signal will appear as a doublet of doublets (or more complex multiplet) due to coupling with the two fluorine atoms.

-

¹³C NMR : The carbon spectrum will display six distinct signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded. Carbons bonded to fluorine will show large one-bond C-F coupling constants (J-coupling).

-

¹⁹F NMR : Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.

-

Mass Spectrometry (MS) : The molecular ion peak (M+) will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy : Key characteristic peaks will include strong absorptions for the asymmetric and symmetric stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively) and C-F stretching bands (around 1000-1400 cm⁻¹).

Section 3: Synthesis and Purification Strategies

The synthesis of this compound typically involves electrophilic nitration of a suitable precursor or a halogen exchange (Halex) reaction.

Caption: A plausible synthetic route via electrophilic nitration.

Detailed Experimental Protocol: Electrophilic Nitration

This protocol is a representative method. Researchers should always conduct their own risk assessment and optimization.

-

Reaction Setup : To a stirred solution of concentrated sulfuric acid (H₂SO₄, 3 equivalents) in a round-bottom flask cooled to 0 °C in an ice bath, slowly add 1,4-dichloro-2,5-difluorobenzene (1 equivalent).

-

Addition of Nitrating Agent : Slowly add a mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. The use of a nitrating mixture is crucial for generating the highly electrophilic nitronium ion (NO₂⁺).

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Drying : Dry the crude product under vacuum.

Purification Protocol: Recrystallization

Recrystallization is often sufficient to achieve high purity for this compound.

-

Solvent Selection : Choose a suitable solvent system. A common choice is a mixture of ethanol and water. The product should be highly soluble in the hot solvent and sparingly soluble at room temperature or below.

-

Procedure : Dissolve the crude, dry solid in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration.

-

Crystallization : Slowly add water to the hot solution until it becomes slightly turbid (cloud point). Reheat gently to obtain a clear solution again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection : Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Section 4: Core Reactivity - A Chemist's Guide

The utility of this compound lies in its predictable and selective reactivity, dominated by nucleophilic aromatic substitution (SNAr).

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group is positioned para to the chlorine atom and ortho to one of the fluorine atoms. This positioning is critical as it stabilizes the negatively charged intermediate (the Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the substitution.[7][8] The reaction proceeds via a two-step addition-elimination mechanism.[8]

Caption: The two-step addition-elimination mechanism of SNAr.

Causality and Regioselectivity:

-

Activation : The nitro group delocalizes the negative charge of the Meisenheimer complex, lowering the activation energy for the initial nucleophilic attack.[7]

-

Leaving Group Ability : The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

-

Steric Hindrance : The chlorine atom is sterically less hindered than the fluorine at the C2 position, potentially influencing the site of initial attack depending on the nucleophile's size.

Reduction of the Nitro Group

Conversion of the nitro group to an amine is a fundamental transformation that unlocks a new range of synthetic possibilities, such as amide bond formation or further substitution reactions. The choice of reducing agent is critical to avoid unwanted side reactions, especially the reduction of the C-Cl bond (hydrodechlorination).[9]

Caption: Decision workflow for the reduction of the nitro group.

Protocol: Reduction using Iron in Acidic Media

This method is often preferred for its cost-effectiveness and chemoselectivity, preserving the halogen substituents.[9]

-

Setup : In a round-bottom flask, create a suspension of iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH₄Cl, 1-2 equivalents) in a mixture of ethanol and water (e.g., 4:1 ratio).

-

Heating : Heat the mixture to reflux with vigorous stirring.

-

Addition : Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing suspension.

-

Reaction : Maintain the reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup : Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Extraction : Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aniline product, which can be further purified by column chromatography if necessary.

Section 5: Applications in Drug Discovery and Development

This molecule is not merely a chemical curiosity; it is a key intermediate in the synthesis of high-value compounds.

-

Pharmaceutical Intermediates : The primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The resulting anilines or substituted ethers can be further elaborated into complex molecular architectures.

-

Protein Degrader Building Blocks : It is explicitly listed as a building block for protein degraders.[2] This is a cutting-edge area of drug discovery where molecules (like PROTACs) are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The substituted phenyl ring serves as a core scaffold to which linkers and ligands for the protein of interest and an E3 ligase are attached.

-

Agrochemicals : Similar to pharmaceuticals, it serves as a starting point for the synthesis of novel pesticides and herbicides.[1]

Section 6: Safety, Handling, and Disposal

Proper handling of this compound is essential for laboratory safety. The following information is based on typical Safety Data Sheets (SDS).

Hazard Identification

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment :

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

Storage and Disposal

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][14] Keep away from moisture.[1]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[11][14]

Section 7: References

-

1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9. (n.d.). Geshem. Retrieved January 8, 2026, from

-

1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams. (n.d.). HDH Chemicals. Retrieved January 8, 2026, from

-

1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved January 8, 2026, from [Link]

-

1-Chloro-2,3-difluoro-4-nitrobenzene. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. (1954). Journal of the Chemical Society. Retrieved January 8, 2026, from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound CAS: 578-28-9, High Purity Medicine Grade, Best Price [nbinnochem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 578-28-9 [sigmaaldrich.com]

- 4. 578-28-9|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound | 578-28-9 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1-Chloro-2,5-difluoro-4-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-chloro-2,5-difluoro-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this complex aromatic system. We will explore the influence of the chloro, difluoro, and nitro substituents on chemical shifts and spin-spin coupling constants. Furthermore, this guide will discuss the application of advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, to provide unambiguous structural elucidation. Methodologies are presented with a focus on the underlying scientific principles, ensuring a self-validating approach to spectral interpretation.

Introduction: The Structural Significance of this compound

This compound (C₆H₂ClF₂NO₂) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2] The precise arrangement of its electron-withdrawing substituents (-Cl, -F, -NO₂) on the benzene ring creates a unique electronic environment, making NMR spectroscopy an indispensable tool for its characterization. Understanding the intricacies of its NMR spectra is paramount for confirming its identity, assessing its purity, and studying its reactivity.

This guide will provide a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predictions are based on established principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects and spin-spin coupling mechanisms in related halogenated nitroaromatic compounds.[3][4]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there are only two protons on the aromatic ring. However, the coupling patterns will be complex due to interactions with the neighboring fluorine atoms.

Expected Chemical Shifts: The two protons, H-3 and H-6, are in chemically distinct environments. The nitro group is a strong electron-withdrawing group, which will deshield adjacent protons, shifting their resonance to a lower field (higher ppm). The fluorine and chlorine atoms also exert deshielding effects. Based on data for similar compounds, the chemical shifts can be estimated. For instance, in nitrobenzene, the ortho protons are the most deshielded.[4]

Predicted Spin-Spin Coupling: The key feature of the ¹H NMR spectrum will be the splitting of the proton signals due to coupling with the fluorine atoms. This H-F coupling occurs over multiple bonds.[5]

-

H-3: This proton is expected to show coupling to the adjacent fluorine at C-2 (³JHF) and a smaller coupling to the fluorine at C-5 (⁴JHF). This will likely result in a doublet of doublets.

-

H-6: This proton will exhibit coupling to the adjacent fluorine at C-5 (³JHF) and potentially a very small long-range coupling to the fluorine at C-2 (⁵JHF). This will likely appear as a doublet, with possible further fine splitting.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 8.0 - 8.3 | dd | ³JH3-F2 ≈ 7-10 Hz, ⁴JH3-F5 ≈ 2-4 Hz |

| H-6 | 7.8 - 8.1 | d (or dt) | ³JH6-F5 ≈ 8-11 Hz, ⁴JH6-Cl ≈ 0, ⁵JH6-F2 < 1 Hz |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts will be significantly influenced by the attached substituents, and the signals for the carbons bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF).

Expected Chemical Shifts and Couplings:

-

C-1, C-2, C-4, C-5: These carbons are directly attached to electronegative atoms and will be shifted downfield. C-2 and C-5 will appear as doublets with large ¹JCF coupling constants.

-

C-3, C-6: These carbons are bonded to hydrogen and will appear as singlets in a proton-decoupled spectrum. Their chemical shifts will be influenced by the neighboring substituents.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F) | Predicted ¹JCF (Hz) |

| C-1 | 125 - 135 | d | ²JC1-F2 ≈ 20-30 Hz |

| C-2 | 150 - 160 | d | ¹JC2-F2 ≈ 240-260 Hz |

| C-3 | 120 - 130 | d | ²JC3-F2 ≈ 20-30 Hz |

| C-4 | 145 - 155 | t | ²JC4-F5 ≈ 20-30 Hz |

| C-5 | 155 - 165 | d | ¹JC5-F5 ≈ 240-260 Hz |

| C-6 | 115 - 125 | d | ²JC6-F5 ≈ 20-30 Hz |

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum will provide crucial information for the structural confirmation of this compound. Two distinct signals are expected, one for each fluorine atom.

Expected Chemical Shifts and Couplings: The chemical shifts of the fluorine atoms will be influenced by the other substituents on the ring. The two fluorine atoms will likely show coupling to each other (⁴JFF) and to the neighboring protons.

-

F-2: This fluorine will be coupled to H-3 (³JFH) and to F-5 (⁴JFF), likely resulting in a doublet of doublets.

-

F-5: This fluorine will be coupled to H-6 (³JFH) and to F-2 (⁴JFF), also likely resulting in a doublet of doublets.

| Fluorine | Predicted Chemical Shift (ppm, rel. to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | -110 to -130 | dd | ³JF2-H3 ≈ 7-10 Hz, ⁴JF2-F5 ≈ 15-25 Hz |

| F-5 | -100 to -120 | dd | ³JF5-H6 ≈ 8-11 Hz, ⁴JF5-F2 ≈ 15-25 Hz |

Advanced 2D NMR Techniques for Unambiguous Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is highly recommended.[6][7][8]

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment will be instrumental in confirming the through-bond coupling between the two aromatic protons, H-3 and H-6. While a direct through-bond coupling is not present, a weak cross-peak may be observable due to long-range coupling (⁴JHH). More importantly, it can help to resolve overlapping multiplets in the 1D spectrum.[9][10][11][12]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This will provide an unambiguous assignment of the protonated carbons, C-3 and C-6, by correlating the signals of H-3 and H-6 to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is a powerful tool for piecing together the carbon skeleton and assigning quaternary carbons. Key expected correlations include:

-

H-3 to C-1, C-2, C-4, and C-5.

-

H-6 to C-1, C-4, and C-5.

Experimental Protocol: A Self-Validating Workflow

The following provides a generalized experimental workflow for the NMR analysis of this compound.

-

Sample Preparation: Dissolve ~10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Optimize spectral width, number of scans, and relaxation delay.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire a 1D ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃) or an internal standard can be used.

-

2D NMR Acquisition:

-

Acquire a gradient-selected COSY spectrum.

-

Acquire a gradient-selected HSQC spectrum, optimized for a one-bond coupling constant of ~160 Hz.

-

Acquire a gradient-selected HMBC spectrum, optimized for long-range coupling constants of ~8 Hz.

-

-

Data Processing and Analysis: Process all spectra using appropriate software. Perform phasing, baseline correction, and integration. Analyze the 1D and 2D spectra to assign all signals and confirm the structure.

Visualizations

Caption: Predicted ¹H and ¹⁹F spin-spin coupling network in this compound.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. COSY [chem.ch.huji.ac.il]

- 10. magritek.com [magritek.com]

- 11. nmr.oxinst.com [nmr.oxinst.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Chloro-2,5-difluoro-4-nitrobenzene

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 1-Chloro-2,5-difluoro-4-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the characterization of this complex halogenated nitroaromatic compound. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally similar molecules.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present in a sample, providing a molecular "fingerprint." For a molecule such as this compound, with its unique combination of aromatic, nitro, and halogen functionalities, IR spectroscopy is an invaluable tool for structural elucidation and quality control.

The molecular structure of this compound, with its substituted benzene ring, gives rise to a complex vibrational spectrum. The positions of the chloro, fluoro, and nitro groups on the aromatic ring influence the electronic distribution and, consequently, the vibrational frequencies of the various bonds. This guide will dissect these influences to provide a thorough interpretation of the molecule's IR spectrum.

Predicted Infrared Spectrum of this compound

While a publicly available, experimentally verified IR spectrum for this compound is not readily found in common databases, a highly accurate predicted spectrum can be constructed. This prediction is based on the well-established characteristic vibrational frequencies of its constituent functional groups and by drawing parallels with the experimental data of structurally related compounds.

Key Vibrational Modes and Their Predicted Wavenumbers

The following table summarizes the predicted key vibrational frequencies for this compound, with assignments based on the analysis of similar molecules and established spectroscopic-structure correlations.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100 - 3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~1610 - 1580 | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| ~1530 and ~1350 | Asymmetric and Symmetric NO₂ Stretch | Strong, characteristic absorptions due to the stretching of the N=O bonds in the nitro group. |

| ~1250 - 1100 | C-F Stretch | Stretching vibrations of the carbon-fluorine bonds. |

| ~1100 - 1000 | Aromatic C-H In-Plane Bend | In-plane bending (scissoring) motions of the aromatic C-H bonds. |

| ~850 - 750 | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |

| ~900 - 675 | Aromatic C-H Out-of-Plane Bend | Out-of-plane bending (wagging) motions of the aromatic C-H bonds, often indicative of the substitution pattern. |

Experimental Protocol for Acquiring the IR Spectrum

To empirically validate the predicted data, the following experimental protocol for Fourier Transform Infrared (FTIR) spectroscopy is recommended. This protocol is designed to ensure high-quality, reproducible data.

Materials and Instrumentation

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer or Agilent model, equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[4]

-

Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal. Alternatively, the KBr pellet method can be used.

Step-by-Step Methodology (ATR-FTIR)

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

-

-

Sample Preparation and Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing of the spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

In-depth Interpretation of the Vibrational Spectrum

A detailed analysis of the predicted IR spectrum reveals the contributions of each functional group to the overall vibrational signature of this compound.

Aromatic Ring Vibrations

The aromatic nature of the core structure is confirmed by the presence of C-H stretching vibrations in the region of 3100-3000 cm⁻¹ and C=C stretching vibrations between 1610-1580 cm⁻¹. The exact positions and intensities of these peaks are influenced by the electron-withdrawing nature of the nitro and halogen substituents.

The Nitro Group Signature

The nitro (NO₂) group provides two of the most characteristic and intense bands in the spectrum. The asymmetric stretching vibration is expected to appear around 1530 cm⁻¹, while the symmetric stretch will be found near 1350 cm⁻¹. The strong, unambiguous nature of these absorptions makes them excellent diagnostic markers for the presence of the nitro functionality.

Halogen-Carbon Vibrations

The carbon-fluorine (C-F) bonds will exhibit strong stretching absorptions in the 1250-1100 cm⁻¹ region. Due to the presence of two C-F bonds, multiple peaks or a broad, complex absorption pattern may be observed in this area. The carbon-chlorine (C-Cl) stretch is expected at a lower frequency, typically in the 850-750 cm⁻¹ range. The lower wavenumber is a direct consequence of the greater mass of chlorine compared to fluorine.

Fingerprint Region

The region below 1000 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorptions arising from bending and skeletal vibrations of the entire molecule. The out-of-plane C-H bending vibrations are particularly informative about the substitution pattern on the benzene ring.

Logical Relationships in Spectral Interpretation

The interpretation of the IR spectrum of this compound is a deductive process, as illustrated by the following workflow.

Caption: Workflow for the structural elucidation of this compound using IR spectroscopy.

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for the major vibrational modes observed in its IR spectrum.

Caption: Molecular structure of this compound with key vibrational modes highlighted.

Conclusion

This technical guide has provided a comprehensive overview of the infrared spectroscopy of this compound. By leveraging predictive methods based on established spectroscopic principles and data from analogous compounds, a detailed interpretation of its IR spectrum has been presented. The included experimental protocol offers a clear pathway for the empirical acquisition of this data. For researchers and professionals in the fields of chemistry and drug development, this guide serves as a valuable resource for the characterization and quality control of this important chemical entity.

References

-

Purushothaman, R., et al. "VIBRATIONAL INVESTIGATION, MOLECULAR STRUCTURE OF 1, 2 DICHLORO- 4-FLUORO-5- NITROBENZENE." International Journal of ChemTech Research, vol. 9, no. 5, 2016, pp. 314-326. [Link]

-

National Institute of Standards and Technology. "1-Chloro-2,5-difluorobenzene." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed January 12, 2026.

-

National Institute of Standards and Technology. "Benzene, 1-chloro-2,4-dinitro-." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed January 12, 2026.

-

PubChem. "this compound." PubChem, National Center for Biotechnology Information, [Link]. Accessed January 12, 2026.

-

National Institute of Standards and Technology. "Benzene, 1-chloro-4-nitro-." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, [Link]. Accessed January 12, 2026.

-

Whiffen, D. H. "Vibrational frequencies and thermodynamic properties of fluoro-, chloro-, bromo-, and iodo-benzene." Journal of the Chemical Society (Resumed), 1956, pp. 1350-1355. [Link]

- Socrates, George. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, 2004.

-

Innovatech Labs. "FTIR Analysis Beginner's Guide: Interpreting Results." Innovatech Labs, 16 July 2018, [Link]. Accessed January 12, 2026.

-

Agilent. "A Comprehensive Guide to FTIR Analysis." Agilent Technologies, [Link]. Accessed January 12, 2026.

-

ResearchGate. "FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),..." ResearchGate, [Link]. Accessed January 12, 2026.

-

Gunasekaran, S., et al. "Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations." International Journal of Science and Research (IJSR), vol. 4, no. 11, Nov. 2015, pp. 1833-1841. [Link]

Sources

Mass Spectrometry of 1-Chloro-2,5-difluoro-4-nitrobenzene: A Technical Guide

This guide provides an in-depth technical overview of the mass spectrometric analysis of 1-Chloro-2,5-difluoro-4-nitrobenzene, a compound relevant in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, the following sections are structured to provide not just a method, but a framework for understanding the ionization and fragmentation behavior of this halogenated nitroaromatic compound.

Analyte Profile: this compound

A thorough understanding of the analyte is fundamental to any mass spectrometric analysis. Key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₂NO₂ | [2] |

| Molecular Weight | 193.5 g/mol | [2] |

| CAS Number | 578-28-9 | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

The presence of multiple halogen atoms (Cl, F) and a nitro group (-NO₂) on an aromatic ring suggests a complex and informative fragmentation pattern under typical electron ionization conditions.

Methodological Approach: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the method of choice.[3] GC provides excellent separation from any impurities or starting materials, while Electron Ionization (EI) is a robust and highly reproducible technique that induces extensive fragmentation, yielding a characteristic "fingerprint" mass spectrum useful for structural elucidation.[3][4][5]

Rationale for EI at 70 eV

The standard use of 70 eV electrons in EI is a cornerstone of this methodology.[5] This energy level is significantly higher than the ionization energy of most organic molecules (typically 6-15 eV), ensuring efficient ionization.[5] More importantly, the excess energy imparted to the newly formed molecular ion induces reproducible fragmentation patterns.[6] This reproducibility allows for the creation of extensive spectral libraries (like the NIST database) against which unknown spectra can be matched.[7][8]

Experimental Protocol

The following protocol outlines a self-validating system for the analysis of this compound.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of this compound.

- Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

- Perform serial dilutions to a final concentration of approximately 10 µg/mL. The use of a certified reference standard is recommended for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Mass Spectrometer: Agilent 5977B MSD (or equivalent).

- GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analyte.

- Injection Volume: 1 µL.

- Inlet Temperature: 250 °C.

- Injection Mode: Splitless (for high sensitivity).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 80 °C, hold for 1 minute.

- Ramp: Increase to 280 °C at a rate of 20 °C/min.

- Final hold: Hold at 280 °C for 5 minutes.

- MS Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Parameters:

- Ion Source: Electron Ionization (EI).

- Ion Source Temperature: 230 °C.

- Electron Energy: 70 eV.

- Mass Range: Scan from m/z 40 to 250.

- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Fragmentation Analysis and Interpretation

The utility of EI-MS lies in the predictability of fragmentation pathways, which are governed by the relative stability of the resulting ions and neutral fragments.[9] For this compound, the fragmentation is expected to be driven by the presence of the nitro group and the halogen substituents.

The Molecular Ion (M⁺•)

Upon electron impact, the molecule loses an electron to form the molecular ion (M⁺•).[9] Given the molecular formula C₆H₂ClF₂NO₂, the exact mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O) is approximately 192.97 Da. The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

M⁺• (with ³⁵Cl): m/z 193

-

[M+2]⁺• (with ³⁷Cl): m/z 195 (approximately 1/3 the intensity of the m/z 193 peak)

The aromatic ring provides stability, so the molecular ion peak is expected to be observable.[10]

Primary Fragmentation Pathways

The energetically unstable molecular ion will readily fragment.[9] The primary fragmentation events for nitroaromatic compounds typically involve the nitro group.

-

Loss of NO₂• (m/z 46): This is a very common fragmentation for nitroaromatic compounds, leading to the formation of a [M - NO₂]⁺ ion.

-

C₆H₂ClF₂NO₂⁺• → [C₆H₂ClF₂]⁺ + NO₂•

-

Expected Peak: m/z 147 (and m/z 149 for ³⁷Cl isotope). This is often a prominent peak.

-

-

Loss of NO• (m/z 30): This pathway involves a rearrangement where an oxygen atom is transferred to the ring, followed by the loss of a nitric oxide radical.

-

C₆H₂ClF₂NO₂⁺• → [C₆H₂ClF₂O]⁺• + NO•

-

Expected Peak: m/z 163 (and m/z 165).

-

-

Loss of O: A less common pathway is the direct loss of an oxygen atom from the nitro group.

-

C₆H₂ClF₂NO₂⁺• → [C₆H₂ClF₂NO]⁺• + O

-

Expected Peak: m/z 177 (and m/z 179).

-

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, providing more structural information.

-

From [M - NO₂]⁺ (m/z 147): This ion, [C₆H₂ClF₂]⁺, can lose a chlorine radical or a fluorine atom.

-

Loss of Cl•: [C₆H₂ClF₂]⁺ → [C₆H₂F₂]⁺ + Cl• (Expected Peak: m/z 112)

-

Loss of F•: [C₆H₂ClF₂]⁺ → [C₆H₃ClF]⁺ + F• (Expected Peak: m/z 128)

-

Visualization of Fragmentation Pathway

The logical flow of the proposed fragmentation can be visualized using the following diagram.

Sources

- 1. This compound CAS: 578-28-9, High Purity Medicine Grade, Best Price [nbinnochem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. rroij.com [rroij.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- [webbook.nist.gov]

- 8. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1-Chloro-2,5-difluoro-4-nitrobenzene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-2,5-difluoro-4-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] While specific quantitative solubility data is not extensively published, this document synthesizes information based on its physicochemical properties and the behavior of structurally analogous nitroaromatic compounds to establish a robust theoretical solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility using the equilibrium shake-flask method. This work is intended to serve as a critical resource for researchers, process chemists, and formulation scientists, enabling informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility

This compound is a substituted nitroaromatic compound whose utility as a building block is significant in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and pesticides.[1] The efficiency of synthetic reactions, purification processes (such as crystallization), and formulation strategies hinges on a thorough understanding of the compound's solubility in various organic solvents. Poor solubility can lead to challenges such as low reaction yields, difficult purifications, and poor bioavailability in final products.[2]

This guide addresses the fundamental principles governing the solubility of this compound, provides a predictive framework for its behavior in different solvent classes, and details a definitive method for its empirical measurement. The objective is to equip scientists with the necessary knowledge to manipulate and exploit the solubility properties of this compound effectively.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂ClF₂NO₂ | [3] |

| Molecular Weight | 193.5 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 60-62 °C | [1] |

| Topological Polar Surface Area | 45.8 Ų | [4] |

| Water Solubility | Insoluble / Slightly soluble | [1] |

The molecule's structure features a nonpolar benzene ring, which contributes to its solubility in hydrophobic solvents.[5] However, the presence of highly electronegative fluorine atoms, a chlorine atom, and a polar nitro (-NO₂) group introduces significant polarity.[6] This combination of polar and nonpolar regions results in a moderate overall polarity, which is the primary determinant of its solubility profile.

Theoretical Solubility Profile & Intermolecular Forces

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the molecular structure of this compound, we can predict its solubility behavior.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can engage in strong dipole-dipole interactions with the polar C-F, C-Cl, and N-O bonds of the solute. High solubility is expected in this class. Commercial data confirms solubility in acetone.[1] Structurally similar nitrophenols show good solubility in acetonitrile.[8][9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond acceptors for the nitro group's oxygen atoms and also engage in dipole-dipole interactions. Good solubility is expected and has been qualitatively confirmed for methanol and ethanol.[1]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring of the solute will interact favorably with these solvents via London dispersion forces. While the polar functional groups will hinder dissolution, moderate solubility, particularly in aromatic solvents like toluene, is anticipated due to pi-pi stacking interactions.[10]

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have a moderate polarity and are effective at dissolving a wide range of organic compounds, including those of low to medium polarity.[9] Good solubility is expected.

The dissolution process is an interplay between three key interactions: solute-solute, solvent-solvent, and solute-solvent. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice (solute-solute) and disrupt the solvent's intermolecular forces (solvent-solvent).

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise, quantitative solubility data, an empirical approach is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and directness.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is a robust, self-validating system for accurately measuring the solubility of this compound.

1. Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps (e.g., 4-20 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge capable of temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

2. Experimental Workflow:

3. Step-by-Step Methodology:

-

Step 1: Preparation: Weigh an amount of this compound into a glass vial that is known to be in excess of its estimated solubility.[11] For example, start with 20-50 mg. Accurately add a known volume of the chosen solvent (e.g., 2-5 mL). Prepare at least three replicates for each solvent.

-

Causality: Using an excess of solid ensures that the resulting solution will be saturated, which is the definition of thermodynamic solubility.[11]

-

-

Step 2: Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[2][12]

-

Causality: Constant agitation maximizes the surface area for dissolution, while a long incubation period ensures the system reaches a steady state where the rate of dissolution equals the rate of precipitation. Constant temperature is critical as solubility is temperature-dependent.

-

-

Step 3: Phase Separation: After equilibration, allow the vials to rest at the same constant temperature for a short period to allow for sedimentation.[11] Then, centrifuge the vials at the same temperature to pellet the excess solid.

-

Causality: Centrifugation provides a clear separation of the saturated liquid phase from the undissolved solid phase without altering the equilibrium by changing the temperature.

-

-

Step 4: Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[13] Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Causality: Filtration is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration. Accurate dilution is essential for accurate quantification.

-

-

Step 5: Analysis: Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with a UV detector. A calibration curve must be prepared using standards of known concentrations.[2]

-

Step 6: Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion

This guide establishes a foundational understanding of the solubility of this compound. Its molecular structure, characterized by both nonpolar and polar functional groups, predicts good solubility in a range of common polar aprotic and protic organic solvents. For applications requiring precise quantitative data, the detailed shake-flask protocol provided herein offers a reliable and scientifically sound methodology. By leveraging both the theoretical framework and the empirical protocol outlined, researchers and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient and robust chemical processes.

References

- Vertex AI Search Result. "1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9". [Source provided by the grounding tool]

-

Protocols.io. (2024-12-09). "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". [Link]

- Academia.edu. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". [Source provided by the grounding tool]

- University of Colorado Boulder. "Experiment: Solubility of Organic & Inorganic Compounds". [Source provided by the grounding tool]

-

University of Calgary. (2023-08-31). "Solubility of Organic Compounds". [Link]

-

Regulations.gov. (2018-08-31). "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS". [Link]

-

BioAssay Systems. "Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i". [Link]

- Chemistry LibreTexts. (2024-11-19). "1.27: Experiment_727_Organic Compound Functional Groups__1_2_0". [Source provided by the grounding tool]

- Cengage. "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis". [Source provided by the grounding tool]

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". [Link]

-

ResearchGate. (2024-02-20). "Which is the best organic solvent for nitrophenol solubility and extraction?". [Link]

-

PubChem. "1-Chloro-2,3-difluoro-4-nitrobenzene". [Link]

-

Oakwood Chemical. "1-Chloro-2, 5-difluoro-4-nitrobenzene, min 98%, 100 grams". [Link]

-

Loba Chemie. (2019-01-17). "1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No.". [Link]

-

Solubility of Things. "4-Nitrochlorobenzene". [Link]

-

ChemBK. (2024-04-09). "1-chloro-2,4-difluoro-5-nitrobenzene". [Link]

-

Chemistry Steps. "Solubility of Organic Compounds". [Link]

-

PubChem. "1-Chloro-4-nitrobenzene". [Link]

Sources

- 1. 1-Chloro-2 5-difluoro-4-nitrobenzene CAS:578-28-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. enamine.net [enamine.net]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-Chloro-2,3-difluoro-4-nitrobenzene | C6H2ClF2NO2 | CID 9837025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. chem.ws [chem.ws]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. 1-Chloro-4-nitrobenzene, 98+% | Fisher Scientific [fishersci.ca]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Research Applications of 1-Chloro-2,5-difluoro-4-nitrobenzene: A Versatile Building Block for Regioselective Synthesis

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, halogenated nitroaromatic compounds stand out for their predictable reactivity and versatility. This guide focuses on 1-Chloro-2,5-difluoro-4-nitrobenzene (CAS No. 578-28-9), a trifunctionalized benzene ring that serves as a powerful scaffold for the synthesis of high-value molecules in the pharmaceutical, agrochemical, and materials science sectors.[1]

The utility of this compound is rooted in the powerful electron-withdrawing nature of its nitro group, which significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).[2][3] Critically, the specific arrangement of the three halogen atoms—one chlorine and two fluorine atoms—at positions ortho, meta, and para to the nitro group creates a platform for highly controlled, sequential chemical modifications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, core reactivity, and strategic applications of this compound, grounded in mechanistic principles and supported by practical, field-proven insights.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation for its effective use in experimental design. This compound is a yellow crystalline solid at room temperature, with solubility in common organic solvents and poor solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 578-28-9 | [1][4] |

| Molecular Formula | C₆H₂ClF₂NO₂ | [4][5] |

| Molecular Weight | 193.54 g/mol | [6] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 60-62 °C | [1] |

| Boiling Point | 218-220 °C | [1] |

| Solubility | Soluble in acetone, methanol, ethanol; Insoluble in water | [1] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are essential for reaction monitoring and final product confirmation. Comprehensive spectral data for this compound can be accessed through various chemical databases.[5][7][8]

Part 2: The Chemistry of this compound: A Mechanistic Perspective

The synthetic power of this compound is almost entirely derived from its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . This is not a simple substitution, but a highly tunable process governed by the electronic landscape of the molecule.

Core Reactivity: The Addition-Elimination Mechanism